E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one
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Overview
Description
E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one is a chalcone derivative Chalcones are a group of compounds that have generated significant interest due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an aromatic aldehyde reacts with an aromatic ketone. The specific reaction for this compound involves the reaction of p-isopropylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, quinones, or other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in inflammation and microbial growth. The compound’s structure allows it to form interactions with these targets, leading to its observed biological effects.
Comparison with Similar Compounds
E,E-1-(p-isopropylphenyl)-5-phenyl-1,4-pentadien-3-one can be compared with other chalcone derivatives, such as:
- E,E-1-(p-methoxyphenyl)-5-phenyl-1,4-pentadien-3-one
- E,E-1-(p-chlorophenyl)-5-phenyl-1,4-pentadien-3-one
- E,E-1-(p-methylphenyl)-5-phenyl-1,4-pentadien-3-one
These compounds share a similar backbone structure but differ in the substituents on the aromatic rings. The unique substituents in this compound contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(1E,4E)-1-phenyl-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C20H20O/c1-16(2)19-12-8-18(9-13-19)11-15-20(21)14-10-17-6-4-3-5-7-17/h3-16H,1-2H3/b14-10+,15-11+ |
InChI Key |
KKPHUELUADUIDQ-WFYKWJGLSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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